molecular formula C13H18N2O2 B2773382 2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid CAS No. 1715734-24-9

2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid

Cat. No.: B2773382
CAS No.: 1715734-24-9
M. Wt: 234.299
InChI Key: DVNUVDICHFVUNM-UHFFFAOYSA-N
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Description

2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C13H18N2O2. It is also known by its IUPAC name, 2-[(3,3-dimethylcyclopentyl)amino]nicotinic acid . This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an amino group attached to a dimethylcyclopentyl moiety.

Preparation Methods

The synthesis of 2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-[(3,3-dimethylcyclopentyl)amino]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2)6-5-9(8-13)15-11-10(12(16)17)4-3-7-14-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNUVDICHFVUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)NC2=C(C=CC=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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